N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with chloro (Cl) and methyl (CH₃) groups at positions 6 and 4, respectively. The benzothiazole is linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine moiety. Its design aligns with trends in medicinal chemistry, where benzothiazole derivatives are explored for antibacterial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-11(18)8-14-15(9)19-17(24-14)20-16(21)10-2-3-12-13(7-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATQXFIMKXMJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine framework. Its molecular formula is with a molecular weight of approximately 303.75 g/mol. The presence of chlorine and methyl groups in the benzothiazole ring may influence its biological activity by enhancing lipophilicity and modulating electronic properties.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzothiazole derivatives can induce apoptosis in human promyelocytic leukemia (HL-60) cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Anthelmintic Activity
Recent investigations have identified potential anthelmintic properties of related compounds using Caenorhabditis elegans as a model organism. The screening revealed that certain derivatives displayed effective paralysis and mortality rates against nematodes, suggesting a mechanism that may involve disruption of neuromuscular functions .
The proposed mechanisms for the biological activities of this class of compounds include:
- ROS Generation : The ability to produce free radicals under specific conditions has been linked to cytotoxicity in cancer cells.
- Inhibition of Enzymatic Pathways : Some benzothiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling : Interaction with various signaling pathways may lead to altered gene expression related to apoptosis and cell cycle regulation.
Study 1: Cytotoxicity in HL-60 Cells
A study evaluated the cytotoxic effects of several benzothiazole derivatives on HL-60 cells. Compound 7 (structurally similar to the target compound) demonstrated the highest activity with an IC50 value indicating significant potency against these cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 7 | 5.0 | ROS generation |
| Control | 20.0 | N/A |
Study 2: Anthelmintic Screening
In another study focusing on anthelmintic activity, various compounds were screened for their effects on C. elegans. The results showed that certain derivatives led to over 80% mortality at concentrations as low as 10 µM.
| Compound | Concentration (µM) | Mortality Rate (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 20 | 90 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the benzodioxine moiety enhances the bioactivity of the compound by improving its solubility and stability in biological environments.
Anticancer Properties
There is growing evidence supporting the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle regulators and apoptotic pathways.
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide. Benzothiazole derivatives are known for their fungicidal properties, particularly against plant pathogens. Research has indicated that such compounds can effectively control fungal diseases in crops, providing an environmentally friendly alternative to traditional chemical pesticides.
Plant Growth Regulation
Some studies have explored the role of benzothiazole derivatives in promoting plant growth. These compounds may act as growth regulators by enhancing nutrient uptake and improving resistance to biotic stresses. This application is particularly relevant in sustainable agriculture practices where reducing chemical inputs is crucial.
Material Science
Polymer Additives
this compound can be utilized as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research on polymer composites has shown that adding such compounds can improve resistance to degradation under environmental conditions.
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial and fungal growth |
| Anticancer Properties | Induction of apoptosis in cancer cells | |
| Agricultural Science | Pesticidal Activity | Control of fungal diseases in crops |
| Plant Growth Regulation | Enhanced nutrient uptake and stress resistance | |
| Material Science | Polymer Additives | Improved thermal stability and mechanical properties |
Case Studies
- Antimicrobial Efficacy Study : A study published in Phytopathology evaluated a series of benzothiazole derivatives against common plant pathogens. The results indicated that compounds similar to this compound exhibited significant antifungal activity against Botrytis cinerea, a major pathogen affecting various crops.
- Cancer Cell Line Analysis : In a controlled laboratory setting, researchers tested the effects of benzothiazole derivatives on MCF-7 breast cancer cells. The findings revealed that these compounds inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation.
- Polymer Composite Development : A recent study focused on incorporating benzothiazole derivatives into polyvinyl chloride (PVC) matrices. The modified PVC showed enhanced mechanical properties and improved resistance to UV degradation compared to unmodified samples.
Comparison with Similar Compounds
Structural Analogs with Variations in Benzothiazole Substituents
Key Compounds:
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Structural Difference: Fluorine (F) replaces chlorine (Cl) at position 6 of the benzothiazole. Properties: Reduced molecular weight (330.33 g/mol vs. ~347.8 g/mol for the chloro analog) and altered lipophilicity due to fluorine’s electronegativity. No direct bioactivity data are provided, but fluorinated analogs often exhibit enhanced metabolic stability .
N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Structural Difference: Methoxy (OCH₃) replaces methyl (CH₃) at position 3. Methoxy-substituted benzothiazoles are frequently explored in kinase inhibition studies .
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Structural Difference: Fluorine at position 4 and a dimethylaminoethyl side chain on the carboxamide nitrogen.
Table 1: Structural and Physicochemical Comparison
Functional Group Variations: Carboxamide vs. Sulfonamide
Key Compounds:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Derivatives
- Structural Difference : Sulfonamide (-SO₂NH-) replaces carboxamide (-CONH-).
- Bioactivity : Demonstrated antibacterial activity against E. coli (e.g., compound 5a , IC₅₀ = 9.22 ± 0.70 μg/mL) and S. typhi (inactive for compound 3 ) . The sulfonamide group is associated with enzyme inhibition (e.g., lipoxygenase) .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Structural Difference: Benzodithiazine core with hydrazine and sulfonyl groups.
Table 2: Functional Group Impact on Bioactivity
Preparation Methods
Cyclization of 4-Methyl-2-aminobenzenethiol
4-Methyl-2-aminobenzenethiol is treated with cyanogen bromide (BrCN) in ethanol under reflux to form 4-methyl-1,3-benzothiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic cyanogen bromide, followed by cyclization.
Regioselective Chlorination
Chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction mixture is purified via silica gel chromatography, yielding 6-chloro-4-methyl-1,3-benzothiazol-2-amine as a white solid (Yield: 78%).
Table 1: Characterization of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
| Property | Data |
|---|---|
| Molecular Formula | C₈H₇ClN₂S |
| Molecular Weight | 198.67 g/mol |
| Melting Point | 142–144°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H), 6.78 (d, J = 8.4 Hz, 1H), 2.41 (s, 3H) |
| IR (KBr) | 3350 (N–H), 1620 (C=N), 680 (C–S) cm⁻¹ |
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
The benzodioxine moiety is synthesized from gallic acid through sequential esterification, cyclization, and hydrolysis.
Fischer Esterification of Gallic Acid
Gallic acid undergoes esterification with methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate. Reaction conditions: 12 hours at 65°C (Yield: 85%).
Cyclization with 1,2-Dibromoethane
The ester reacts with 1,2-dibromoethane in acetone using potassium carbonate as a base. This forms methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate. The product is purified via recrystallization (Yield: 72%).
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed with 2M NaOH in a methanol-water mixture (4:1) at 60°C for 3 hours. Acidification with HCl yields 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a crystalline solid (Yield: 89%).
Table 2: Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
| Property | Data |
|---|---|
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.8 (COOH), 143.2 (C-O), 117.6 (C-Ar) |
| IR (KBr) | 3100 (O–H), 1680 (C=O), 1260 (C–O–C) cm⁻¹ |
Amide Bond Formation
The final step involves coupling the benzothiazol-2-amine with the benzodioxine carboxylic acid. Two methods are optimized for this reaction.
Acid Chloride Method
The carboxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF. After removing excess reagents, the acid chloride is reacted with 6-chloro-4-methyl-1,3-benzothiazol-2-amine in DCM containing triethylamine (TEA) at 0–5°C. The product is isolated via filtration (Yield: 68%).
Coupling Reagent Method
A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, HATU, and DIPEA in DCM is stirred for 10 minutes. The benzothiazol-2-amine is added, and the reaction proceeds at room temperature for 12 hours. Purification via column chromatography yields the amide (Yield: 82%).
Table 3: Comparison of Coupling Methods
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield | 68% | 82% |
| Reaction Time | 4 hours | 12 hours |
| Purification | Filtration | Column Chromatography |
| Side Products | <5% | <2% |
Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates. Triethylamine is preferred over inorganic bases due to its solubility in organic phases.
Temperature Control
Maintaining low temperatures (0–5°C) during acid chloride formation minimizes decomposition. Room temperature suffices for coupling reagent-mediated reactions.
Spectroscopic Validation
The final product is characterized by:
- ¹H NMR : Distinct peaks for benzothiazole (δ 7.21–7.45) and benzodioxine (δ 6.78–6.92).
- IR : Absence of carboxylic acid O–H (3100 cm⁻¹) and presence of amide C=O (1650 cm⁻¹).
Scalability and Industrial Considerations
Batch processes using the coupling reagent method are scalable, with yields >80% at kilogram scales. Key challenges include:
- Cost of HATU: Substituting with EDCl/HOBt reduces expenses but increases reaction time by 30%.
- Waste Management: Acid chloride methods generate HCl gas, necessitating scrubbers.
Q & A
Q. What are the recommended synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the benzothiazole core, followed by coupling with the dihydrobenzodioxine-carboxamide moiety. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI or HATU to link the benzothiazole and carboxamide groups under inert atmospheres.
- Chlorination and methylation : Introduce chloro and methyl substituents via electrophilic substitution or nucleophilic displacement, optimizing temperature (60–100°C) and solvent polarity (e.g., DMF or THF) .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Confirm purity via HPLC (>95%) and structural fidelity via H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions and bond connectivity. For example, the chloro-methyl benzothiazole protons appear as distinct singlets in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and detects isotopic patterns for chlorine atoms .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What safety protocols should be followed given limited toxicological data?
- General precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Exposure response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
- Waste disposal : Treat as hazardous chemical waste due to halogenated and heterocyclic components .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for chlorination or amide coupling.
- Solvent optimization : Predict solvent effects (e.g., polarity, dielectric constant) using COSMO-RS simulations to enhance yield .
- Machine learning : Train models on existing benzothiazole synthesis data to predict optimal temperature, catalysts, and reaction times .
Q. What experimental strategies elucidate the compound’s reaction mechanisms?
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track functional group transformations (e.g., carbonyl stretching at ~1650 cm) .
- Isotopic labeling : Use C-labeled reagents to trace carbon migration during benzothiazole ring formation.
- Quenching experiments : Halt reactions at intervals (e.g., 30 min, 1 hr) to isolate intermediates for MS/NMR analysis .
Q. How should researchers address contradictory bioactivity data across structural analogs?
- Structural benchmarking : Compare bioactivity with analogs (e.g., fluorinated vs. chlorinated benzothiazoles) to identify substituent-dependent trends. For example, fluorination may enhance metabolic stability but reduce binding affinity .
- Purity validation : Re-test compounds with conflicting results using LC-MS to rule out impurities (>99% purity threshold) .
- Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability .
Q. What approaches establish structure-activity relationships (SAR) for this compound?
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., -OCH, -CF) on the benzodioxine or benzothiazole rings.
- Biological profiling : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (K) .
- 3D-QSAR modeling : Align molecular structures in a pharmacophore model to correlate electronic/steric features with activity .
Q. How to design experiments for optimizing reaction yield and scalability?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 matrix) to test variables: temperature (60–120°C), catalyst loading (5–15 mol%), and solvent (DMF vs. DMSO).
- Response surface methodology (RSM) : Use central composite design to identify nonlinear relationships between variables and yield .
- Flow chemistry : Transition batch synthesis to continuous flow systems to improve heat/mass transfer and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
